2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:
Nitration and Reduction: The starting material, 3-chloro-2-methylbenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Acylation: The amine is then acylated with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid has diverse applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating inflammatory conditions, migraines, and certain cancers due to its ability to inhibit cyclooxygenase (COX) enzymes.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The primary mechanism of action of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By blocking COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, it has been shown to interfere with specific molecular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Mefenamic Acid: Another fenamate with similar anti-inflammatory properties but differing in its side chain structure.
Flufenamic Acid: Similar in structure but with a trifluoromethyl group instead of a chlorine atom.
Diclofenac: A widely used NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness: 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties and a favorable side effect profile compared to other NSAIDs.
Properties
CAS No. |
64562-58-9 |
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Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9ClO3/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8,11H,1H3,(H,12,13) |
InChI Key |
PRGHMLBNXPMBFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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